molecular formula C9H7F3N2 B1499530 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile

3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B1499530
M. Wt: 200.16 g/mol
InChI Key: RSCKVQDVWADWAI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile: is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by reduction to introduce the aminomethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique chemical structure.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile is used in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but with a fluorine atom instead of an aminomethyl group.

    3-(Trifluoromethyl)benzonitrile: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

Uniqueness: 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

3-(aminomethyl)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3H,4,13H2

InChI Key

RSCKVQDVWADWAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)C(F)(F)F)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromomethyl-5-trifluoromethyl-benzonitrile (which is prepared in Reference Example 12) (15.9 g) is dissolved in 7M-ammonia/methanol (550 ml), and the mixture is stirred at 50-60° C. for 30 minutes. The reaction solution is concentrated under reduced pressure. To the resulting residue are added a saturated aqueous sodium bicarbonate solution and chloroform, and the mixture is separated, and the organic layer is dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→19:1 chloroform:methanol: ammonium hydroxide solution=19:1:0.1) to give 3-aminomethyl-5-trifluoromethyl-benzonitrile (10.4 g). MS (m/z): 201 [M+H]+
Name
3-Bromomethyl-5-trifluoromethyl-benzonitrile
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromomethyl-5-trifluoromethyl-benzonitrile (which is prepared in Reference Example 12) (15.9 g) is dissolved in 7M-ammonia/methanol (550 ml), and the mixture is stirred at 50-60° C. for 30 minutes. The reaction solution is concentrated under reduced pressure. To the resulting residue are added a saturated aqueous sodium bicarbonate solution and chloroform, and the mixture is separated, and the organic layer is dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→19:1→chloroform:methanol:ammonium hydroxide solution=19:1:0.1) to give 3-aminomethyl-5-trifluorometyl-benzonitrile (10.4 g). MS (m/z): 201 [M+H]+
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3-azidomethyl-5-trifluoromethyl-benzonitrile (140 mg, 0.619 mmol) in THF (1 ml) was treated with trimethyl phosphine (94.2 mg, 1.24 mmol) at room temperature and stirred for 2 hours. Reaction was quenched with water and stirred for 30 minutes. Reaction was extracted with ethyl ether and organic layer was dried over anhydrous magnesium sulphate and concentrated in vacuo. The crude product (70 mg, 56%) was used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 1.64 (s, 2H) 3.98 (s, 2H) 7.74 (s, 1H) 7.83 (s, 2H).
Name
3-azidomethyl-5-trifluoromethyl-benzonitrile
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
94.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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